molecular formula C20H21N3O3S2 B3309498 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 941981-30-2

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B3309498
CAS No.: 941981-30-2
M. Wt: 415.5 g/mol
InChI Key: QXYKBODLULUYED-UHFFFAOYSA-N
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Description

This compound features a central 1,3-thiazole ring substituted at the 2-position with a [(3,5-dimethoxyphenyl)methyl]sulfanyl group and at the 4-position with an acetamide moiety linked to a pyridin-3-ylmethyl group. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical .

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-25-17-6-15(7-18(9-17)26-2)12-27-20-23-16(13-28-20)8-19(24)22-11-14-4-3-5-21-10-14/h3-7,9-10,13H,8,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYKBODLULUYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the dimethoxyphenyl group: The 3,5-dimethoxybenzyl chloride can be reacted with the thiazole derivative in the presence of a base to form the sulfanyl linkage.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with pyridine-3-methylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, biology, and materials science. This article explores its applications, mechanisms of action, and relevant case studies.

Overview

  • IUPAC Name : this compound
  • Molecular Formula : C19H19N3OS2
  • Molecular Weight : 365.49 g/mol
  • CAS Number : 941982-16-7

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that it may inhibit the growth of various bacterial strains by interfering with their metabolic pathways. Its mechanism likely involves enzyme inhibition facilitated by the thiazole ring.
  • Antifungal Properties : Preliminary studies suggest effectiveness against fungal infections, making it a candidate for antifungal drug development.
  • Antiviral Effects : Some investigations have indicated potential antiviral activity against specific viruses; however, more research is needed to validate these findings.
  • Anti-inflammatory Effects : The compound has been noted for modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Potential : Evidence suggests it may protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in:

  • Material Science : It serves as a building block for synthesizing more complex molecules used in various industrial processes.
  • Chemical Processes Development : Its unique structure allows for the exploration of new chemical reactions and processes.

Antimicrobial Studies

A study investigating the antimicrobial efficacy of the compound showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The results indicated that the compound's thiazole moiety plays a crucial role in its antimicrobial activity.

Neuroprotection Research

Research published in Journal of Neurochemistry highlighted the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The study concluded that the compound could reduce apoptosis rates significantly compared to controls.

Mechanism of Action

The mechanism of action of 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyridine rings may facilitate binding to these targets, while the dimethoxyphenyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Compound from : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

  • Core Structure : Combines 1,3-thiazole and 1,3,4-oxadiazole rings.
  • Substituents: The analogue uses a propanamide linker with substituted phenyl groups, contrasting with the target’s pyridinylmethyl acetamide group.
  • Synthesis : Requires a four-step process involving hydrazine hydrate (Step I), carbon disulfide (Step II), sodium carbonate (Step III), and lithium hydride (Step IV) . The target compound’s synthesis route is unspecified but likely differs due to its distinct pyridine and dimethoxyphenyl components.

Compound from : 2-({5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

  • Core Structure: Features a 1,2,4-triazole ring fused to a thieno[2,3-b]pyridine system.
  • Substituents: The oxolane (tetrahydrofuran) group increases hydrophilicity, while the 3,5-dimethylphenyl group lacks the methoxy electron-donating effects seen in the target’s 3,5-dimethoxyphenyl group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~443.5 g/mol (estimated) ~400–450 g/mol (varies with substitution) ~492.6 g/mol
Key Functional Groups Thiazole, dimethoxyphenyl, pyridinylmethyl Thiazole-oxadiazole, substituted phenyl Triazole-thienopyridine, oxolane
Solubility Moderate (pyridine enhances aqueous solubility) Lower (oxadiazole increases hydrophobicity) Higher (oxolane improves hydrophilicity)
Bioactivity Insights Likely targets kinase or protease enzymes Reported as antimicrobial agents Potential anticancer applications

Biological Activity

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, a pyridine moiety, and a dimethoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound's IUPAC name is 2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide. Its molecular formula is C20H21N3O3S2C_{20}H_{21}N_{3}O_{3}S_{2} and it has a molecular weight of approximately 405.52 g/mol. The presence of the thiazole and pyridine rings is believed to facilitate interactions with biological targets, enhancing its pharmacological profile.

PropertyValue
IUPAC Name2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Molecular FormulaC20H21N3O3S2C_{20}H_{21}N_{3}O_{3}S_{2}
Molecular Weight405.52 g/mol

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve the inhibition of specific enzymes or modulation of receptor activity. The thiazole and pyridine components may enhance binding affinity to biological targets, while the dimethoxyphenyl group could improve stability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of similar thiazole compounds have shown promising results against Mycobacterium tuberculosis, with inhibitory concentrations suggesting potential as anti-tubercular agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar thiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary data indicate that compounds with structural similarities can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives related to our compound:

  • Anti-Tubercular Activity : A study synthesized novel thiazole derivatives and evaluated their activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM .
  • Cytotoxicity Studies : Compounds similar to our target were tested for cytotoxicity on HEK-293 (human embryonic kidney) cells. Results indicated that these compounds were nontoxic at effective concentrations, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Utilize a hybrid computational-experimental approach to minimize trial-and-error synthesis. Quantum chemical reaction path searches (e.g., density functional theory) can predict feasible reaction pathways, while statistical experimental design (e.g., factorial or response surface methodologies) optimizes parameters like temperature, solvent polarity, and catalyst loading. Experimental data should be integrated into computational models to refine predictions iteratively .

Q. Which analytical techniques are most suitable for structural characterization and purity assessment?

  • Methodological Answer :

  • Structural Confirmation : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and stereochemistry. Complementary techniques like 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .
  • Purity Analysis : Reverse-phase HPLC with UV detection or LC-MS ensures purity, while differential scanning calorimetry (DSC) monitors thermal stability and polymorphic forms .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

  • Methodological Answer : Employ co-solvent systems (e.g., DMSO-water gradients) or micellar encapsulation using non-ionic surfactants (e.g., polysorbate 80). Solubility parameters (Hansen solubility parameters) can be calculated computationally to identify optimal solvents. Dynamic light scattering (DLS) monitors aggregation tendencies .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reaction mechanisms and electronic properties?

  • Methodological Answer :

  • Reaction Mechanisms : Apply ab initio molecular dynamics (AIMD) to simulate transition states and intermediates. Fukui function analysis identifies nucleophilic/electrophilic sites for sulfanyl-thiazole bond formation .
  • Electronic Properties : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, while natural bond orbital (NBO) analysis quantifies charge distribution and hyperconjugative interactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

  • Methodological Answer :

  • NMR Anomalies : Variable-temperature NMR or 2D techniques (e.g., NOESY, HSQC) detect dynamic processes like restricted rotation or hydrogen bonding. DFT-NMR chemical shift calculations (e.g., using Gaussian) cross-validate experimental data .
  • MS Fragmentation : Compare experimental MS/MS spectra with in silico fragmentation tools (e.g., CFM-ID) to identify dominant cleavage pathways. Isotopic labeling studies (e.g., 34^{34}S) clarify sulfur-related fragmentation .

Q. How can researchers systematically explore the compound’s biological activity and structure-activity relationships (SAR)?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modifications to the pyridinylmethyl or dimethoxyphenyl groups. Use multivariate analysis (e.g., partial least squares regression) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
  • Mechanistic Probes : Employ fluorescent tagging (e.g., BODIPY derivatives) for cellular localization studies. Competitive binding assays (e.g., surface plasmon resonance) quantify target affinity .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental yields?

  • Methodological Answer : Conduct sensitivity analysis on computational models to identify neglected variables (e.g., solvent viscosity, trace impurities). Use microreactor systems to isolate kinetic vs. thermodynamic control pathways. Validate with in situ FTIR or Raman spectroscopy to monitor intermediate formation .

Experimental Design Frameworks

Q. What advanced reactor designs enhance scalability while maintaining stereochemical integrity?

  • Methodological Answer : Implement continuous-flow reactors with immobilized catalysts (e.g., silica-supported thiophiles) to improve mass transfer and reduce side reactions. Use process analytical technology (PAT) for real-time monitoring (e.g., inline NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide

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